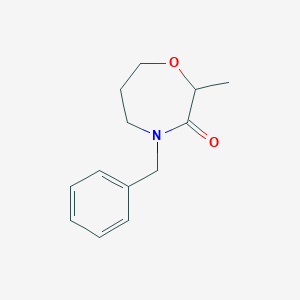

4-Benzyl-2-methyl-1,4-oxazepan-3-one

Overview

Description

“4-Benzyl-2-methyl-1,4-oxazepan-3-one” is a chemical compound with the molecular formula C13H17NO2 . It has a molecular weight of 219.28 .

Molecular Structure Analysis

The molecular structure of “4-Benzyl-2-methyl-1,4-oxazepan-3-one” consists of a seven-membered oxazepane ring with a benzyl group and a methyl group attached .

Scientific Research Applications

Application

The compound N-benzyl-2-methyl-4-nitroaniline (BNA), which is structurally similar to 4-Benzyl-2-methyl-1,4-oxazepan-3-one, has been studied for its second-order nonlinear optical (NLO) properties . These properties are widely utilized for optical signal-processing devices in information-telecommunication systems .

Method

The as-grown bulk BNA crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces using a precision lathe and diamond blade . Then, every five nonvanishing second-order NLO coefficient of BNA can be determined quantitatively using the precisely processed crystals based on 1st-kind Maker fringe measurements .

Results

The method makes it possible to clarify uncertain NLO property of any organic materials and to accelerate application study via precise device fabrications even for fragile organic materials .

2. Anti-Leukemia Stem Cell Compound

Application

The compound 4-Benzyl-2-Methyl-1,2,4-Thiadiazolidine-3,5-Dione (TDZD-8), which is structurally similar to 4-Benzyl-2-methyl-1,4-oxazepan-3-one, has been studied for its anti-leukemic properties . TDZD-8 was shown to eradicate leukemia at the bulk, stem, and progenitor level with rapid kinetics (typically < 2 h) with minimal toxicity to normal hematopoietic cells .

Method

The precise mechanism of TDZD-8 is not fully appreciated, but the compound has been shown to inhibit NFkappaB, GSK3beta, protein kinase C, FMS-like tyrosine kinase (Flt3), AKT and KDR . In addition, TDZD-8 rapidly depletes free thiols and appears to disrupt membrane integrity .

Results

Despite possessing potent and specific anti-leukemia activity, the clinical utility of TDZD-8 is limited by the need for high concentrations (20 microM) and poor solubility . Therefore, efforts have been initiated to generate derivatives with greater anti-leukemia activity at lower concentrations and with greater water-solubility .

3. m6A Regulators

Application

Small molecule inhibitors targeting m6A regulators have garnered substantial attention in recent years . An increasing number of small molecules have emerged as potential agents to target m6A regulators for cancer treatment . These molecules target the epigenetic level, enabling precise intervention in RNA modifications and efficiently disrupting the survival mechanisms of tumor cells .

Method

The m6A modification is mainly regulated by three enzymes, which are Writers (such as METTL3/14) that mediate methylation, Erasers (such as FTO) that mediate demethylation, and Readers (such as YTHDF1) that recognize and bind mRNAs with m6A modification and thus mediate downstream reactions .

Results

The development of small molecules targeting m6A regulators offers insights for subsequent drug design and optimization, while also providing an outlook on future prospects for small molecule development targeting m6A .

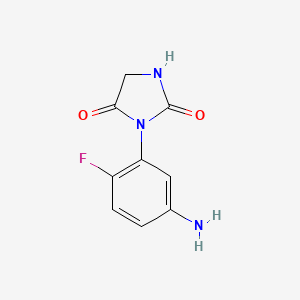

4. Imidazole Containing Compounds

Application

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Method

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Results

This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .

5. Halogen Exchange Reaction

Application

The ligand plays an essential role in the halogen exchange reaction . This is a type of substitution reaction where a halogen atom in a molecule is replaced by another halogen atom .

Method

The exact method can vary depending on the specific reaction, but generally involves the use of a suitable halogen source and a catalyst to facilitate the exchange .

Results

Halogen exchange reactions are widely used in organic synthesis for the preparation of various halogenated compounds .

6. Electro-Optic Effects of Organic Compounds

Application

Organic compounds with specific structures have been studied for their electro-optic effects . These effects are important in the development of devices such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) .

Method

Density Functional Theory (DFT) calculations can be used to demonstrate the molecular geometries, polarizability, and dipole moment of the organic compounds . These properties can affect the interactions between the organic dopant and liquid crystal molecule, and thus the electro-optic effects .

Results

Understanding the electro-optic effects of organic compounds can help in the design and optimization of optoelectronic devices .

Safety And Hazards

properties

IUPAC Name |

4-benzyl-2-methyl-1,4-oxazepan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-11-13(15)14(8-5-9-16-11)10-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOUFPLHPSSWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCCO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-2-methyl-1,4-oxazepan-3-one | |

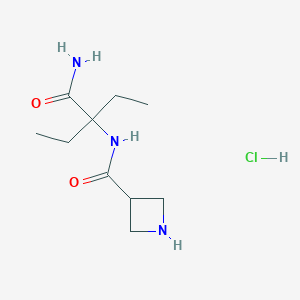

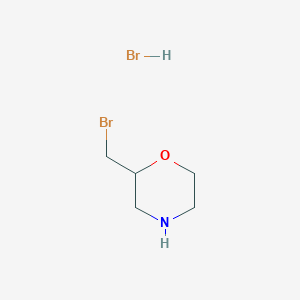

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B1382806.png)

![Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate](/img/structure/B1382808.png)